N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide
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Overview
Description
BPDBA is a noncompetitive inhibitor of the betaine/GABA transporter 1 (BGT1).
Scientific Research Applications
Overview
Binding Affinities and DNA Interactions
Compounds like Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA, provide a foundational basis for drug design, particularly in targeting specific DNA sequences for therapeutic purposes. These interactions are crucial for developing diagnostic tools and treatments for genetic disorders (Issar & Kakkar, 2013).
Versatile Scaffolds in Medicinal Chemistry
The structural versatility of N-phenylpiperazine derivatives, including benzylpiperidine analogs, underlines their importance in medicinal chemistry. Their applications span across various therapeutic fields beyond central nervous system (CNS) disorders, highlighting their potential as a molecular template for drug development (Maia et al., 2012).
Metabolism and Pharmacological Potential
The metabolism of arylpiperazine derivatives, including compounds similar to N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide, has implications for pharmacological applications. These studies shed light on the metabolic pathways and potential therapeutic effects of these derivatives, especially in treating depression, psychosis, or anxiety (Caccia, 2007).
Environmental Persistence and Toxicity
The environmental occurrence and potential toxicity of related compounds, such as 2,4-dichlorophenoxyacetic acid, are of significant concern. Research on these aspects is crucial for understanding the environmental impact and safety of chemical compounds, influencing regulations and safety protocols (Zuanazzi et al., 2020).
properties
CAS RN |
312281-74-6 |
---|---|
Molecular Formula |
C19H20Cl2N2O |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C19H20Cl2N2O/c20-15-6-7-17(18(21)12-15)19(24)22-16-8-10-23(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,22,24) |
InChI Key |
OIDACLQVAGIDMT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BPDBA compound N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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